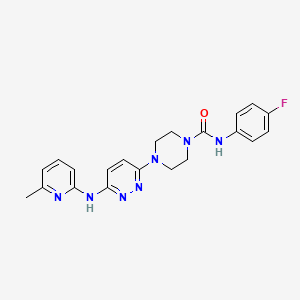

N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C26H25ClN2O3S and its molecular weight is 481.01. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antifolate and Antitumor Agents

Research involving compounds with structural similarities to "N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethylacetamide," particularly those containing sulfonamide groups, has shown promise in the development of antifolate agents for cancer treatment. For example, studies on classical and nonclassical antifolates reveal their potential as dihydrofolate reductase (DHFR) inhibitors, demonstrating significant antitumor activity. Such compounds have been synthesized and evaluated for their ability to inhibit the growth of tumor cells, highlighting the critical role of sulfonamide and indole derivatives in medicinal chemistry for cancer therapy (Gangjee et al., 2007).

Bioactive Compounds and Enzyme Inhibitors

The incorporation of sulfonamide and acetamoyl groups into various compounds has led to the discovery of molecules with diverse biological activities. Research on O- and N-substituted derivatives has shown these compounds to be effective as cholinesterase inhibitors and possess antibacterial properties. This underscores the utility of such functional groups in designing bioactive molecules that can serve as leads for the development of new therapeutic agents (Irshad et al., 2014).

Antimalarial and Potential COVID-19 Therapeutics

Further applications include the exploration of sulfonamide derivatives for their antimalarial properties. A notable study investigates the reactivity of certain sulfonamides, leading to compounds with potential efficacy against malaria. These findings are particularly relevant given the ongoing search for new treatments for infectious diseases, including COVID-19. Computational calculations and molecular docking studies have been utilized to assess the suitability of these compounds as drug candidates, offering insights into their mechanism of action and potential therapeutic value (Fahim & Ismael, 2021).

Synthesis and Catalysis Research

The chemical synthesis and catalysis domain also benefits from the study of compounds related to "this compound." Research into the synthesis of sulfonamide derivatives using innovative catalysts showcases the importance of these compounds in developing new synthetic methodologies. This not only aids in the production of biologically active molecules but also contributes to the field of green chemistry by developing more efficient and environmentally friendly synthesis routes (Shi et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play a crucial role in the MAP kinase signal transduction pathway, which is involved in various cellular processes such as proliferation, differentiation, and cell cycle progression .

Mode of Action

It is known that it interacts with its targets (mapk1 and mapk10) and potentially modulates their activity . This modulation can lead to changes in the cellular processes controlled by these kinases.

Biochemical Pathways

The compound’s interaction with MAPK1 and MAPK10 suggests that it may affect the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression and cellular responses. The downstream effects of this pathway modulation would depend on the specific cellular context and the nature of the initial signal.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with MAPK1 and MAPK10 and the subsequent changes in the MAP kinase signal transduction pathway . These effects could potentially include changes in cell proliferation, differentiation, and cell cycle progression.

Propriétés

IUPAC Name |

N-benzyl-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3S/c1-2-28(16-20-9-4-3-5-10-20)26(30)18-29-17-25(23-13-6-7-14-24(23)29)33(31,32)19-21-11-8-12-22(27)15-21/h3-15,17H,2,16,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAHYAPTWPUMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid](/img/structure/B2766521.png)

![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)

![2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2766525.png)

![2-[(2,6-Dichlorobenzyl)amino]benzoic acid](/img/structure/B2766527.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766528.png)

![4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2766530.png)

![(Z)-6-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2766535.png)

![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2766536.png)

![4-(2,6-Dichlorophenyl)-2-[2-(4-fluoroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2766537.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766538.png)